molecular formula C21H25N3OS2 B2596683 (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline CAS No. 905778-29-2

(Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline

Cat. No.: B2596683
CAS No.: 905778-29-2
M. Wt: 399.57
InChI Key: MVITYKSDVDIMME-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone under acidic conditions.

    Introduction of the Thiophene Group: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Morpholinopropyl Group: This step may involve nucleophilic substitution reactions where a morpholine derivative reacts with a suitable leaving group on the propyl chain.

    Final Assembly: The final step involves the condensation of the intermediate with aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, or strong acids/bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(phenyl)thiazol-2(3H)-ylidene)aniline
  • (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(pyridin-2-yl)thiazol-2(3H)-ylidene)aniline
  • (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(furan-2-yl)thiazol-2(3H)-ylidene)aniline

Uniqueness

What sets (Z)-2-methyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline apart from similar compounds is its unique combination of the thiazole and thiophene rings, along with the morpholinopropyl group. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methylphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2/c1-17-6-2-3-7-18(17)22-21-24(10-5-9-23-11-13-25-14-12-23)19(16-27-21)20-8-4-15-26-20/h2-4,6-8,15-16H,5,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVITYKSDVDIMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.